![molecular formula C11H8N2 B14258550 9H-Pyrido[4,3-b]indole CAS No. 223713-94-8](/img/structure/B14258550.png)
9H-Pyrido[4,3-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Pyrido[4,3-b]indole, also known as norharmane or β-carboline, is a tricyclic heterocyclic compound composed of an indole ring system fused to a pyridine ring. It is a naturally occurring alkaloid found in various plants and marine organisms. This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications .
Synthetic Routes and Reaction Conditions:
Four-Component Synthesis: One method involves the use of indole-3-carboxaldehydes, aromatic aldehyde, and ammonium iodide as raw materials under transition-metal-free conditions.
Simple Synthesis Method: Another method involves the reaction of 1-(2-furyl)-3-(4-methoxyphenyl)-2-propylene-1-ketone with adjacent aminophenyl acetonitrile in the presence of tosic acid as a catalyst.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as tetrahydro-9H-pyrido[4,3-b]indole.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
9H-Pyrido[4,3-b]indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and alkaloids.
Biology: Studied for its role in inhibiting enzymes like monoamine oxidase and indoleamine 2,3-dioxygenase.
Industry: Used as a matrix for the analysis of cyclodextrins and sulfated oligosaccharides.
Mecanismo De Acción
The mechanism of action of 9H-Pyrido[4,3-b]indole involves its interaction with various molecular targets:
Monoamine Oxidase Inhibition: It acts as an inhibitor of monoamine oxidase, which may benefit conditions like Parkinson’s disease by preventing the breakdown of neurotransmitters.
Indoleamine 2,3-Dioxygenase Inhibition: It inhibits indoleamine 2,3-dioxygenase, an enzyme involved in tryptophan metabolism, which has implications in immune regulation and cancer therapy.
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole:
β-Carboline: A general term for compounds containing the β-carboline structure, including 9H-Pyrido[4,3-b]indole.
Uniqueness: this compound is unique due to its specific biological activities, particularly its inhibitory effects on monoamine oxidase and indoleamine 2,3-dio
Propiedades
Número CAS |
223713-94-8 |
|---|---|
Fórmula molecular |
C11H8N2 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
9H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C11H8N2/c1-2-4-10-8(3-1)9-7-12-6-5-11(9)13-10/h1-2,4-7H,3H2 |
Clave InChI |
YCUGJPCEGXIQHV-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC=C2C1=C3C=NC=CC3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


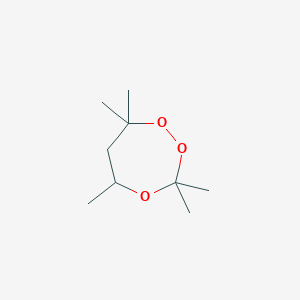
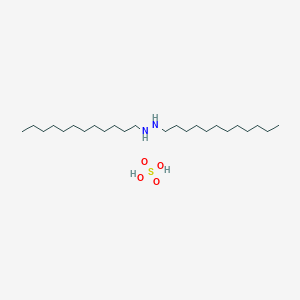
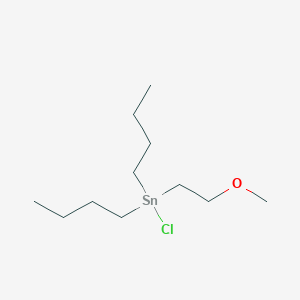
![5-(Bromomethyl)-3,3-diphenyl-3H-naphtho[2,1-b]pyran](/img/structure/B14258490.png)
![N~1~-[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]propane-1,3-diamine](/img/structure/B14258501.png)
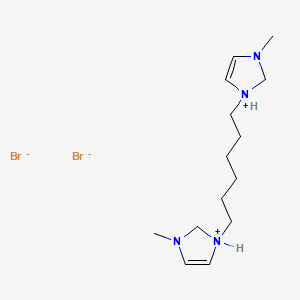
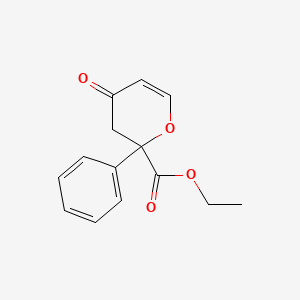
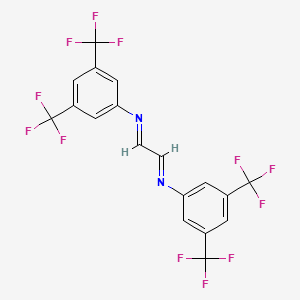
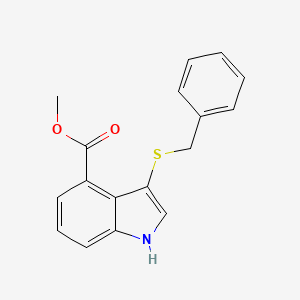

![2-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 8-[(2,2,2-trifluoroacetyl)amino]-, phenylmethyl ester](/img/structure/B14258522.png)
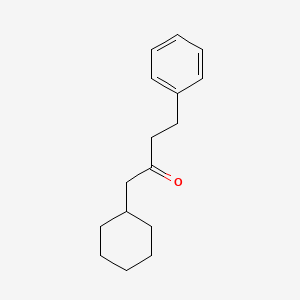
![2-{[4-(Trifluoromethyl)benzene-1-sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B14258542.png)
![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methylnicotinamide](/img/structure/B14258552.png)
